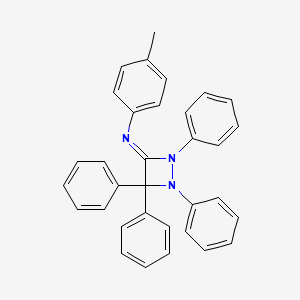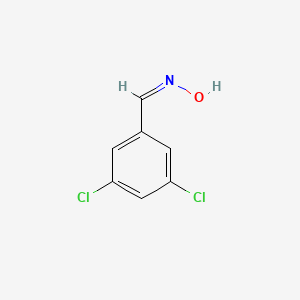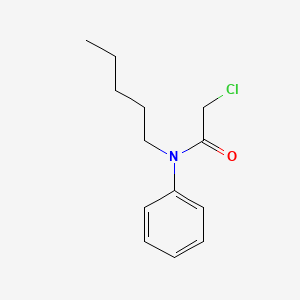
N-(4-methylphenyl)-1,2,4,4-tetraphenyldiazetidin-3-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-1,2,4,4-tetraphenyldiazetidin-3-imine is a complex organic compound characterized by its unique structure, which includes a diazetidine ring substituted with multiple phenyl groups and a 4-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-1,2,4,4-tetraphenyldiazetidin-3-imine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylphenylhydrazine with tetraphenylcyclopropenone can lead to the formation of the desired diazetidine ring. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
N-(4-methylphenyl)-1,2,4,4-tetraphenyldiazetidin-3-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the diazetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
N-(4-methylphenyl)-1,2,4,4-tetraphenyldiazetidin-3-imine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of N-(4-methylphenyl)-1,2,4,4-tetraphenyldiazetidin-3-imine involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its unique structure allows it to interact with biological macromolecules, potentially inhibiting or modifying their functions.
類似化合物との比較
Similar Compounds
- N-(4-methylphenyl)-1,2,4,4-tetraphenyldiazetidin-3-one
- N-(4-methylphenyl)-1,2,4,4-tetraphenyldiazetidin-3-thione
Uniqueness
N-(4-methylphenyl)-1,2,4,4-tetraphenyldiazetidin-3-imine is unique due to its specific substitution pattern and the presence of the diazetidine ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
特性
CAS番号 |
13896-17-8 |
|---|---|
分子式 |
C33H27N3 |
分子量 |
465.6 g/mol |
IUPAC名 |
N-(4-methylphenyl)-1,2,4,4-tetraphenyldiazetidin-3-imine |
InChI |
InChI=1S/C33H27N3/c1-26-22-24-29(25-23-26)34-32-33(27-14-6-2-7-15-27,28-16-8-3-9-17-28)36(31-20-12-5-13-21-31)35(32)30-18-10-4-11-19-30/h2-25H,1H3 |
InChIキー |
FMGLFICRIRKALB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=C2C(N(N2C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-Methoxyphenyl)-8-[(4-methoxyphenyl)methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione](/img/structure/B14008687.png)

![2-[Butanoyl(ethyl)amino]ethyl butanoate](/img/structure/B14008690.png)
![2-[(2-Hydroxyethyl)dimethylsilyl]ethan-1-ol](/img/structure/B14008693.png)


![6-Iodo-1H-benzo[d]imidazol-2-amine (hydrochloride)](/img/structure/B14008716.png)





![4-[4-(4-Methylpiperazin-1-yl)pyridin-3-yl]sulfonylmorpholine](/img/structure/B14008739.png)
